molecular formula C7H3BrFIN2 B12276980 5-bromo-7-fluoro-3-iodo-1H-indazole CAS No. 1352398-23-2

5-bromo-7-fluoro-3-iodo-1H-indazole

Cat. No.: B12276980
CAS No.: 1352398-23-2
M. Wt: 340.92 g/mol
InChI Key: ADRYMWXNNJMMIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the hydrogen bond substitution reaction of indazole . The process typically includes the following steps:

    Starting Material: The synthesis begins with the appropriate substituted indazole.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing byproducts. Industrial methods may also include continuous flow reactions and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazoles and their derivatives, which can have different biological activities and applications .

Scientific Research Applications

5-Bromo-7-fluoro-3-iodo-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-fluoro-3-iodo-1H-indazole is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1352398-23-2

Molecular Formula

C7H3BrFIN2

Molecular Weight

340.92 g/mol

IUPAC Name

5-bromo-7-fluoro-3-iodo-2H-indazole

InChI

InChI=1S/C7H3BrFIN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12)

InChI Key

ADRYMWXNNJMMIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)I)F)Br

Origin of Product

United States

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